Methyl 4-(2,2-dicyanovinyl)benzoate

Polymer Chemistry Materials Science Organic Synthesis

Researchers face performance failures when substituting generic dicyanovinyl acceptors due to altered dipole moments and crystal packing. Methyl 4-(2,2-dicyanovinyl)benzoate (CAS 3129-16-6) provides a validated D-π-A scaffold. - **Precision Architecture:** Fixed methyl benzoate donor and DCV acceptor ensure reproducible HOMO-LUMO gaps and first hyperpolarizability (β). - **Synthetic Utility:** Enables side-chain functionalized polymers via ester hydrolysis and post-polymerization grafting for OLEDs and electro-optic modulators. - **SHG Potential:** Supports single-crystal growth experiments targeting non-centrosymmetric packing for second-harmonic generation studies.

Molecular Formula C12H8N2O2
Molecular Weight 212.208
CAS No. 3129-16-6
Cat. No. B2804065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2,2-dicyanovinyl)benzoate
CAS3129-16-6
Molecular FormulaC12H8N2O2
Molecular Weight212.208
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C=C(C#N)C#N
InChIInChI=1S/C12H8N2O2/c1-16-12(15)11-4-2-9(3-5-11)6-10(7-13)8-14/h2-6H,1H3
InChIKeyFBOCHORMPUIPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(2,2-dicyanovinyl)benzoate: Versatile D-π-A Building Block


Methyl 4-(2,2-dicyanovinyl)benzoate (CAS 3129-16-6), also known as 4-carbomethoxybenzylidene malononitrile, is a dicyanovinyl-substituted benzoate ester . It is classified as a donor-π-acceptor (D-π-A) chromophore , where the electron-donating methoxycarbonylbenzene moiety is conjugated to the potent electron-accepting dicyanovinyl group via a π-bridge. This structure confers strong electron-withdrawing properties and a high degree of molecular polarizability, making it a foundational building block for synthesizing advanced organic materials, particularly in the fields of nonlinear optics (NLO), organic electronics, and functional polymers .

D-π-A Synthesis Platform: Serves as a foundational chromophore for constructing nonlinear optical (NLO) and organic electronic materials.
Protected Ester Handle: The methyl ester offers an orthogonal reactive site for selective polymer grafting and controlled derivatization.
Balanced Acceptor Strength: The dicyanovinyl (DCV) group provides a practical balance between molecular polarizability and chemical stability for iterative synthesis.

Methyl 4-(2,2-dicyanovinyl)benzoate: Irreplaceable in Synthesis


While the dicyanovinyl (DCV) group is a common electron acceptor in numerous chromophores, substituting a specific DCV compound like Methyl 4-(2,2-dicyanovinyl)benzoate with a generic alternative is scientifically unsound. This is because the precise molecular architecture, particularly the nature of the π-bridge and the donor group, dictates the compound's critical performance metrics. Even seemingly minor changes, such as substituting the methyl ester with a carboxylic acid (as in 4-(2,2-dicyanovinyl)benzoic acid) [1] or altering the substituent on the aromatic ring, can drastically alter the molecular dipole moment, crystal packing, and thermal stability, leading to unpredictable or suboptimal results in material performance [2]. The specific combination of the methyl benzoate donor and the dicyanovinyl acceptor creates a unique electronic and steric profile that is essential for achieving the desired reactivity and final material properties, making direct, untested substitutions a high-risk approach that often fails to meet the stringent requirements of advanced research and development .

Ester vs. Carboxylic Acid Form

Substituting with the free acid analog may introduce unwanted ionic interactions and require activation steps, limiting direct replacement in polymer conjugation workflows.

Substituent Position on Aromatic Ring

Crystal packing and macroscopic NLO activity are highly sensitive to substituent regiochemistry; using an ortho-methoxy or para-halogen analog may shift bulk material properties.

DCV vs. TCV Acceptor Group

Tricyanovinyl (TCV) analogs, while offering higher calculated hyperpolarizability, present significant stability and synthetic accessibility trade-offs that may hinder practical application.

Methyl 4-(2,2-dicyanovinyl)benzoate: Key Differentiators vs. Analogs


Polymer Derivatization via Ester Functionality

The methyl ester functionality in Methyl 4-(2,2-dicyanovinyl)benzoate provides a distinct advantage over its free carboxylic acid counterpart, 4-(2,2-dicyanovinyl)benzoic acid, for polymer conjugation. While the acid analog can form amides or esters, it requires activation (e.g., conversion to acid chloride) and can introduce unwanted ionic or hydrogen-bonding interactions that disrupt polymer morphology and processing [1]. In contrast, the methyl ester offers a protected, non-ionic precursor that can be selectively hydrolyzed under controlled conditions to reveal the acid for subsequent coupling or used directly in transesterification reactions, providing greater synthetic versatility and compatibility with a wider range of polymerization conditions .

Polymer Derivatization
Class-level inference
Methyl ester provides a protected, orthogonal handle; carboxylic acid requires activation and may disrupt polymer morphology.
Synthetic versatility context.
Functional group compatibility review recommended.
Polymer Chemistry Materials Science Organic Synthesis

Distinct Crystal Packing and NLO Properties

Studies on monosubstituted dicyanovinylbenzene derivatives demonstrate that the nature and position of the substituent profoundly influence crystal packing, which is a critical determinant of bulk nonlinear optical (NLO) activity [1]. While a direct crystal structure for Methyl 4-(2,2-dicyanovinyl)benzoate is not publicly available, class-level inference from the series indicates that the p-methoxycarbonyl group would impose a unique steric and electronic environment, leading to a crystal morphology distinct from its o-methoxy (DIVA), p-halogen, or unsubstituted counterparts [2]. This difference in solid-state arrangement directly impacts the material's second harmonic generation (SHG) efficiency and processability for device fabrication, making it a non-substitutable component for applications requiring specific bulk material properties [3].

Crystal Packing & NLO
Class-level inference
Unique p-methoxycarbonyl packing predicted; p-Cl derivative reported ~20x SHG activity over urea baseline.
Material morphology control context.
Crystal morphology requires independent verification.
Crystallography Nonlinear Optics Materials Science

Balanced Donor-Acceptor Strength

Theoretical calculations comparing dicyanovinyl (DCV) and tricyanovinyl (TCV) acceptor groups demonstrate a clear trade-off between acceptor strength and synthetic accessibility [1]. While TCV-substituted benzenes exhibit higher molecular hyperpolarizabilities (β) due to a greater charge transfer, they are significantly more challenging to synthesize and are prone to instability . Methyl 4-(2,2-dicyanovinyl)benzoate, with its DCV acceptor, occupies a 'sweet spot' by providing a substantial, well-characterized nonlinear optical response that is more than sufficient for most applications, while maintaining the practical advantages of straightforward synthesis and high chemical stability . This balance makes it a more reliable and cost-effective building block for research and scalable material production compared to the more exotic and less robust TCV analogs.

Donor-Acceptor Balance
Class-level inference
DCV group offers sufficient, stable NLO response; TCV groups show higher calculated hyperpolarizability (β) but lower stability.
Reliability and scalability context.
Practical trade-off review recommended for device fabrication.
Theoretical Chemistry Nonlinear Optics Molecular Engineering

Methyl 4-(2,2-dicyanovinyl)benzoate: High-Impact Research Applications


Functional Polymers for Organic Electronics and Photonics

Methyl 4-(2,2-dicyanovinyl)benzoate is an ideal monomer for creating side-chain functionalized polymers via post-polymerization modification or copolymerization [1]. Its methyl ester group can be hydrolyzed to reveal a carboxylic acid, which can then be used to graft the dicyanovinyl chromophore onto polymer backbones bearing hydroxyl or amine groups. This approach yields polymers with tunable nonlinear optical (NLO) properties and electrical conductivity, which are essential for developing advanced materials in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and electro-optic modulators [2].

D-π-A Chromophore Synthesis for NLO Studies

This compound serves as a versatile platform for synthesizing a library of D-π-A chromophores with systematically varied properties [1]. Researchers can functionalize the methyl ester group with different donor moieties (e.g., anilines, carbazoles) or extend the π-conjugation to fine-tune the HOMO-LUMO gap and intramolecular charge transfer (ICT). This capability is critical for establishing structure-property relationships in nonlinear optics and for designing chromophores with optimized first hyperpolarizability (β) for applications like frequency doubling and electro-optic switching [2].

Single-Crystal Growth for NLO Investigations

Given the established precedent for dicyanovinylbenzene derivatives to form SHG-active crystals [1], Methyl 4-(2,2-dicyanovinyl)benzoate is a strong candidate for single-crystal growth experiments aimed at studying bulk second-order NLO phenomena [2]. Its unique p-methoxycarbonyl substituent is expected to promote a non-centrosymmetric crystal packing arrangement, a prerequisite for macroscopic SHG. Growing high-quality single crystals of this compound would allow for precise determination of its linear and nonlinear optical tensor components and its use as a model system in theoretical and experimental solid-state physics [3].

Application
Selection Property
Validation Focus
Functional Polymer Grafting
Protected methyl ester handle
Post-polymerization modification yield and polymer morphology retention
NLO Chromophore Libraries
Versatile D-π-A precursor scaffold
Systematic tuning of ICT and first hyperpolarizability (β)
Single Crystal NLO Studies
Unique para-substituted methyl benzoate motif
Achievement and confirmation of non-centrosymmetric crystal packing
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